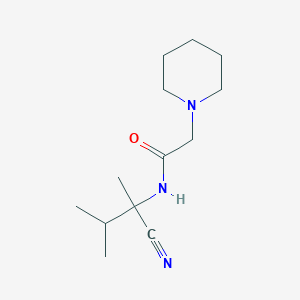
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide, also known as CP-55940, is a synthetic cannabinoid that is widely used in scientific research. This compound was first synthesized in the 1980s and has since become a valuable tool for investigating the endocannabinoid system and its effects on the body.
Mecanismo De Acción
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This binding activates the receptors and triggers a series of biochemical and physiological responses, including changes in neurotransmitter release, gene expression, and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body, including the regulation of pain, inflammation, appetite, and mood. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, which allows researchers to investigate the specific effects of these receptors on various physiological processes. However, one limitation of this compound is its potency, which can make it difficult to control the dose and ensure accurate results.
Direcciones Futuras
There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide, including the investigation of its effects on specific physiological processes such as pain, inflammation, and mood regulation. Additionally, this compound may be useful in the development of new treatments for neurodegenerative diseases and other conditions that involve dysfunction of the endocannabinoid system.
Métodos De Síntesis
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide is synthesized from several precursor compounds, including 1,1-dimethylheptylamine, piperidine, and acetic anhydride. The synthesis process involves several steps, including the formation of an intermediate compound, which is then reacted with piperidine to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)acetamide is primarily used in scientific research to investigate the endocannabinoid system and its effects on the body. This compound has been shown to interact with both the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating various physiological processes.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-11(2)13(3,10-14)15-12(17)9-16-7-5-4-6-8-16/h11H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUSHFNEKWTHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)
![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558850.png)

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)

![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)